Cas no 4519-46-4 (methyl 2-bromoprop-2-enoate)
methyl 2-bromoprop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-bromoacrylate
- methyl 2-bromoprop-2-enoate
- 2-Brom-acrylsaeure-methylester
- 2-bromo-acrylic acid methyl ester
- 2-Propenoic acid,2-bromo-,methyl ester
- A-bromoacrylate
- Methyl
- methyl 2-bromopropenoate
- Methyl α-broMoacrylate
- Methyl-(2-brom-acrylat)
- Methylalpha-bromoacrylate
- monobromo methyl acrylate
- Methyl alpha-bromoacrylate
- 2-Propenoic acid, 2-bromo-, methyl ester
- HVJXPDPGPORYKY-UHFFFAOYSA-N
- Methyl ?-bromoacrylate
- Methyl 2-bromoacrylate #
- methyl 2-bromo-2-propenoate
- NSC24144
- FCH1122942
- AB1006270
- T
- DB-031175
- SY034261
- DTXSID00282086
- MFCD08276754
- SCHEMBL600306
- Methyl alpha -bromoacrylate
- DTXCID50233240
- EN300-77113
- Methyl alpha-bromoacrylate, 95%
- 4519-46-4
- XH1206
- NSC-24144
- Methyl2-bromoacrylate
- METHYL alpha-BROMOACRYLATE 95
- AKOS015950954
- METHYL ALPHA-BROMOACRYLATE95
- 96% (containing stabilizer MEHQ)
- AS-30293
-
- MDL: MFCD08276754
- Inchi: 1S/C4H5BrO2/c1-3(5)4(6)7-2/h1H2,2H3
- InChI Key: HVJXPDPGPORYKY-UHFFFAOYSA-N
- SMILES: BrC(=C)C(=O)OC
Computed Properties
- Exact Mass: 163.94700
- Monoisotopic Mass: 163.947
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 97.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.556 g/mL at 25 °C(lit.)
- Boiling Point: 70-75 °C/48 mmHg(lit.)
- Flash Point: Fahrenheit: 134.6 ° f < br / > Celsius: 57 ° C < br / >
- Refractive Index: 1.471
- PSA: 26.30000
- LogP: 1.06800
- Solubility: Not determined
methyl 2-bromoprop-2-enoate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H226-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:Ⅲ
- Storage Condition:−20°C
- Risk Phrases:R36/37/38
methyl 2-bromoprop-2-enoate Customs Data
- HS CODE:2916190090
- Customs Data:
China Customs Code:
2916190090Overview:
2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
methyl 2-bromoprop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 229082-1g |
Methyl 2-bromoacrylate |
4519-46-4 | 97% | 1g |
£108.00 | 2022-02-28 | |
| Fluorochem | 229082-5g |
Methyl 2-bromoacrylate |
4519-46-4 | 97% | 5g |
£324.00 | 2022-02-28 | |
| Fluorochem | 229082-25g |
Methyl 2-bromoacrylate |
4519-46-4 | 97% | 25g |
£1135.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RN790-200mg |
methyl 2-bromoprop-2-enoate |
4519-46-4 | 98% +(stabilized with MEHQ) | 200mg |
274.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RN790-50mg |
methyl 2-bromoprop-2-enoate |
4519-46-4 | 98% +(stabilized with MEHQ) | 50mg |
117.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RN790-1g |
methyl 2-bromoprop-2-enoate |
4519-46-4 | 98% +(stabilized with MEHQ) | 1g |
830.0CNY | 2021-07-10 | |
| abcr | AB459631-1 g |
Methyl 2-bromoacrylate, 95%; . |
4519-46-4 | 95% | 1g |
€204.10 | 2023-06-15 | |
| abcr | AB459631-5 g |
Methyl 2-bromoacrylate, 95%; . |
4519-46-4 | 95% | 5g |
€496.10 | 2023-06-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 588466-1G |
methyl 2-bromoprop-2-enoate |
4519-46-4 | 1g |
¥2914.77 | 2023-12-03 | ||
| Apollo Scientific | OR941547-1g |
Methyl 2-bromoacrylate |
4519-46-4 | 98% | 1g |
£130.00 | 2025-02-20 |
methyl 2-bromoprop-2-enoate Suppliers
methyl 2-bromoprop-2-enoate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on methyl 2-bromoprop-2-enoate
Methyl 2-Bromoprop-2-Enoate: A Comprehensive Overview
Methyl 2-bromoprop-2-enoate, also known by its CAS number 4519-46-4, is a significant compound in the field of organic chemistry. This compound, with the molecular formula C4H5BrO2, is widely recognized for its role in various chemical reactions and applications. The structure of methyl 2-bromoprop-2-enoate consists of a bromine atom attached to a double-bonded carbon, making it a valuable intermediate in organic synthesis.
The compound's structure allows for versatile reactivity, particularly in enolate chemistry and nucleophilic substitution reactions. Recent studies have highlighted its utility in the synthesis of complex molecules, including natural products and pharmaceutical agents. For instance, researchers have employed methyl 2-bromoprop-2-enoate as a key intermediate in the construction of bioactive compounds with intricate stereochemistry.
In terms of physical properties, methyl 2-bromoprop-2-enoate is a colorless liquid with a boiling point of approximately 100°C under standard conditions. Its solubility in organic solvents such as dichloromethane and diethyl ether makes it ideal for use in solution-phase reactions. The compound's stability under various reaction conditions has been extensively studied, with findings indicating that it remains stable under mild thermal and oxidative conditions.
The synthesis of methyl 2-bromoprop-2-enoate typically involves the bromination of acrylic acid derivatives. One common method involves the treatment of acrylic acid with bromine in the presence of a suitable catalyst, followed by methylation to yield the desired product. This approach ensures high purity and yield, making it suitable for large-scale production.
Recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing methyl 2-bromoprop-2-enoyl compounds. For example, researchers have developed catalytic systems that reduce the use of hazardous reagents while maintaining high efficiency. These innovations align with global efforts to minimize environmental impact in chemical manufacturing.
Methyl 2-bromoprop-2-enoyl derivatives have found applications in diverse fields, including polymer science and material engineering. In polymer chemistry, these compounds serve as monomers for producing functional polymers with tailored properties such as improved thermal stability and mechanical strength. Their ability to undergo polymerization under controlled conditions has made them indispensable in the development of advanced materials.
In the pharmaceutical industry, methyl 2-bromoprop-2-enoyl compounds are used as intermediates in drug discovery and development. Their role in constructing bioactive molecules has been pivotal in advancing treatments for various diseases, including cancer and infectious disorders. Recent studies have demonstrated their potential as scaffolds for designing novel therapeutic agents with enhanced efficacy and reduced toxicity.
The use of methyl 2-bromoprop-2-enoyl compounds in agricultural chemistry has also garnered attention. These compounds are employed as precursors for agrochemicals, such as herbicides and insecticides, due to their ability to interact with biological systems at molecular levels. Ongoing research focuses on optimizing their application to minimize environmental impact while maintaining effectiveness.
In conclusion, methyl 2-bromoprop-2-enoyl (CAS No. 4519-46-4) stands out as a versatile and essential compound in modern organic chemistry. Its unique structure and reactivity make it a valuable tool across multiple disciplines, from materials science to pharmacology. As research continues to uncover new applications and sustainable synthesis methods, methyl 2-bromopropenoyl compounds will undoubtedly remain at the forefront of chemical innovation.
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